molecular formula C15H20N4 B2392777 N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine CAS No. 1386283-28-8

N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine

Cat. No.: B2392777
CAS No.: 1386283-28-8
M. Wt: 256.353
InChI Key: JPQIPLMVWMHWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine is a heterocyclic compound featuring a piperidin-4-amine core substituted with a quinoxaline moiety at the 1-position and dimethyl groups on the amine. Quinoxaline, a bicyclic aromatic system with two nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N,N-dimethyl-1-quinoxalin-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18(2)12-7-9-19(10-8-12)15-11-16-13-5-3-4-6-14(13)17-15/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQIPLMVWMHWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This core is then further functionalized to introduce the piperidine and dimethylamine groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry principles are often adopted to minimize environmental impact and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoxaline N-oxides, while reduction reactions produce dihydroquinoxalines .

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine is primarily recognized for its potential as an anticancer agent. Quinoxaline derivatives, including this compound, have been reported to exhibit significant anticancer activity through various mechanisms:

  • PARP-1 Inhibition : Quinoxaline derivatives have been identified as promising inhibitors of the PARP-1 enzyme, which plays a critical role in DNA repair mechanisms. Compounds targeting PARP-1 can induce synthetic lethality in BRCA-mutated cancer cells, making them valuable in cancer therapeutics .
  • Antitumor Activity : Studies have shown that quinoxaline derivatives can inhibit tumor cell proliferation by inducing apoptosis and inhibiting critical pathways involved in cancer cell survival, such as tyrosine kinase pathways .

Biological Applications

The compound's biological activities extend beyond anticancer effects:

  • Antimicrobial Properties : Quinoxaline derivatives have demonstrated antimicrobial and antiviral properties. Research indicates that they can inhibit the growth of various pathogens, including bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Neuroprotective Effects : Some studies suggest that quinoxaline derivatives may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Chemical Synthesis and Industrial Applications

In addition to its biological applications, this compound serves as a crucial building block in chemical synthesis:

  • Synthesis of Complex Molecules : The compound is utilized in synthesizing more complex heterocyclic compounds, which are essential in drug discovery and development .
  • Catalytic Applications : It has been explored for its potential use as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Studies and Research Findings

Numerous studies have investigated the applications of this compound and related quinoxaline compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines (HCT116 and MCF7) through multiple mechanisms including apoptosis induction.
PARP InhibitionIdentified as a potent inhibitor of PARP-1, leading to synthetic lethality in BRCA-mutated cells.
Antimicrobial ActivityExhibited strong activity against various bacterial strains with potential therapeutic applications.
Neuroprotective EffectsSuggested neuroprotective properties that could be beneficial for neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Piperidin-4-amine derivatives vary significantly based on substituents attached to the aromatic ring and the amine group. Key analogs include:

Compound Name Aromatic Substituent Amine Substituent Key Structural Feature
N,N-Dimethyl-1-(6-nitro-3-pyridyl)piperidin-4-amine Pyridine (nitro-substituted) N,N-Dimethyl Nitro group enhances electron-withdrawing effects
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine Pyrimidine N-Methyl Smaller aromatic system, reduced steric bulk
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine Phenyl/phenethyl N-Phenyl Hydrophobic aromatic interactions
N,N-Diethyl-1-(pyridin-3-yl)piperidin-4-amine Pyridine N,N-Diethyl Increased lipophilicity with ethyl groups

Key Observations :

  • Nitro or methoxy substituents (e.g., in and ) alter electron density, affecting binding affinity and metabolic stability.

Physicochemical Properties

Property N,N-Dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine (Hypothetical) N,N-Dimethyl-1-(6-nitro-3-pyridyl)piperidin-4-amine N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine
Molecular Weight (g/mol) ~273 (estimated) 291 (LCMS data) 192 (C${10}$H${16}$N$_4$)
LogD (pH 5.5) Moderate (quinoxaline’s polarity) High (nitro group) Low (smaller aromatic system)
Aqueous Solubility Likely moderate (polar N atoms) Poor (requires DMSO) Moderate

Biological Activity

N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives have been recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The quinoxaline scaffold is known to interact with various biological targets, making it a valuable framework for drug development .

The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors:

  • PARP-1 Inhibition : This compound has been studied as a potential inhibitor of the PARP-1 enzyme, which plays a critical role in DNA repair mechanisms. Compounds based on the quinoxaline structure have shown promising results in inhibiting PARP-1 activity, with IC50 values in the nanomolar range .
  • Anticancer Activity : Research indicates that quinoxaline derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit cell proliferation in BRCA-mutated cancer cells more effectively than standard treatments like Olaparib .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects, showing activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the quinoxaline ring enhances activity against cancer cell lines. Conversely, electron-withdrawing groups tend to reduce efficacy .
  • Linker Variations : The type of linker between the quinoxaline and piperidine moiety significantly influences biological activity. Aliphatic linkers generally decrease activity compared to aromatic linkers, which are often more favorable .

Case Studies and Research Findings

A selection of studies highlights the biological potential of this compound:

StudyBiological ActivityCell Line/TargetIC50 Value
PARP-1 InhibitionMDA-MB-436 (BRCA-mutated)3.05 nM
Anticancer ActivityVarious cancer cell linesRange: 2.31–57.35 nM
Antimicrobial ActivityStaphylococcus aureusMIC < 0.25 μg/mL

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics typical of piperidine derivatives. However, further studies are required to assess its toxicity and safety profiles comprehensively.

Q & A

How can the aqueous solubility of N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine be optimized for in vitro assays?

Answer:
Aqueous solubility can be enhanced through structural modifications or formulation strategies:

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the quinoxaline or piperidine moiety while preserving core pharmacophores. For example, trifluoromethyl groups in analogs improve hydrophobicity but balancing with polar groups may enhance solubility .
  • Co-solvents : Use DMSO or cyclodextrin-based systems, as demonstrated in solubility studies of lapatinib-derived quinoline analogs .
  • pH adjustment : Protonate the tertiary amine in the piperidine ring under acidic conditions to increase ionization.

What synthetic strategies are effective for coupling the quinoxaline moiety to the piperidine ring?

Answer:
Key steps involve nucleophilic substitution or transition-metal-catalyzed coupling:

  • Nucleophilic substitution : React a quinoxaline-2-yl halide with N,N-dimethylpiperidin-4-amine under basic conditions (e.g., DIPEA in DMSO at 100°C), as shown for nitro-phenylpiperidine analogs (90% yield) .
  • Buchwald-Hartwig amination : Use palladium catalysts to couple aryl halides with amines, as applied in pyrimidine-piperidine derivatives .
  • Purification : Employ HPLC or column chromatography to isolate the product, especially for nitro-containing intermediates requiring stringent purity .

How do structural modifications to the quinoxaline ring affect receptor binding affinity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on quinoxaline enhance receptor binding by stabilizing π-π interactions, as seen in dopamine D3 receptor ligands .
  • Substitution position : Modifications at the 6-position of pyrazine analogs increase selectivity for kinase targets, while 2-position changes reduce off-target effects .
  • Planarity : Rigid quinoxaline scaffolds improve binding to flat hydrophobic pockets, contrasting with flexible piperidine moieties that aid membrane permeability .

What analytical techniques are recommended for characterizing this compound?

Answer:
Use a multi-technique approach:

  • NMR spectroscopy : 1H and 13C NMR confirm piperidine ring conformation and dimethylamino group placement, as validated for pyrimidine-piperidine analogs (δ 2.14 ppm for N(CH3)2) .
  • LCMS : Monitor reaction progress and verify molecular weight (e.g., [M+H]+ ion at m/z 273 for trifluoromethylpyridine analogs) .
  • X-ray crystallography : Resolve stereochemistry in spirocyclic derivatives, critical for chiral center assignments .

How can computational modeling predict target interactions and optimize design?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., dopamine D3 receptors), focusing on hydrogen bonds between the quinoxaline nitrogen and Asp110 residue .
  • MD simulations : Assess stability of piperidine-quinoxaline conformers in lipid bilayers to prioritize derivatives with enhanced blood-brain barrier penetration .
  • QSAR models : Correlate logP values with in vivo efficacy, noting that logP >3.5 improves bioavailability but may reduce solubility .

What are common sources of variability in biological activity data, and how can they be mitigated?

Answer:
Variability arises from:

  • Purity : Trace impurities (e.g., unreacted intermediates) can skew IC50 values. Use HPLC purity >95% for assays .
  • Solvent effects : DMSO concentrations >1% may destabilize protein targets. Validate solvent compatibility using vehicle controls .
  • Cell line heterogeneity : Use isogenic cell lines for kinase inhibition assays to minimize genetic drift .

What strategies improve metabolic stability in preclinical studies?

Answer:

  • Deuterium incorporation : Replace labile hydrogen atoms in the piperidine ring to slow CYP450-mediated oxidation .
  • Steric shielding : Introduce bulky substituents (e.g., methyl groups) adjacent to metabolic hotspots on the quinoxaline ring .
  • Prodrug design : Mask the tertiary amine as a phosphate ester for improved plasma stability, as tested in pyridine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.